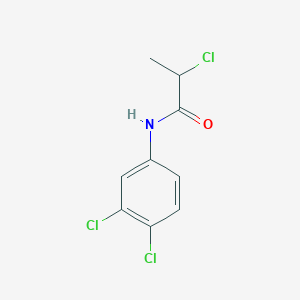
2-chloro-N-(3,4-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(3,4-dichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H8Cl3NO . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide group (a propane chain with an amide functional group) attached to a dichlorophenyl group (a phenyl ring with two chlorine substitutions) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 252.52 . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the available resources.Applications De Recherche Scientifique
Nonlinear Optical Material Development
A study highlighted the synthesis of N-(2-chlorophenyl)-(1-propanamide) as a new organic material with potential applications in electro-optic and nonlinear optical technologies. The material was synthesized and then purified through repeated crystallization. Single crystals were grown using the slow evaporation technique, showing transparency and optimal dimensions. These crystals were characterized using UV-Vis, IR, NMR, and powder XRD techniques, demonstrating potential as second harmonic generators (SHG) in optical applications (Prabhu et al., 2001).
Photocatalytic Degradation
Another research focus is the photocatalytic degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) and related compounds using titanium dioxide (TiO2) under UV-A and solar light. This process aims at environmental cleanup, particularly in water treatment, by degrading harmful anilides into less toxic components like chloride, ammonia, and CO2 through ring hydroxylation and cleavage reactions (Sturini et al., 1997).
Environmental Impact Studies
Research has also explored the environmental impact of 2-chloro-N-(3,4-dichlorophenyl)propanamide in agricultural settings. A study in Sri Lanka investigated its movement and retention in a paddy-riverine wetland system, finding its presence in paddy soil and water up to 14 days after treatment. The study highlighted potential risks to human health from the accumulation of the herbicide in edible wetland plants (Perera et al., 1999).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFPFECFVGRHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

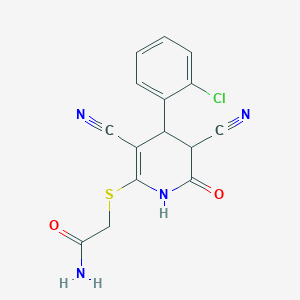
![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2652370.png)
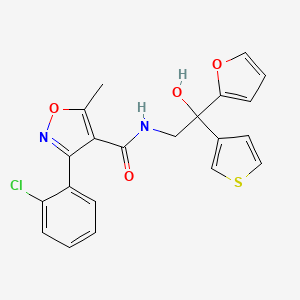
![N-cyclopentyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2652373.png)
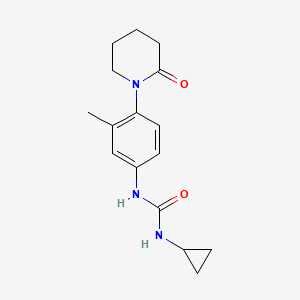
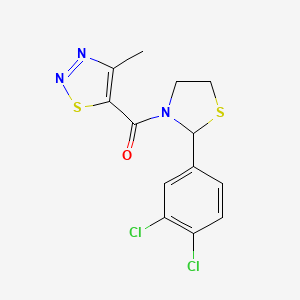
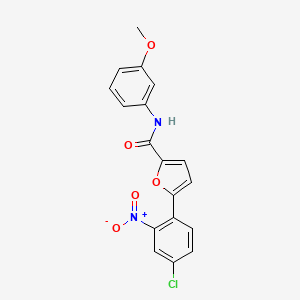
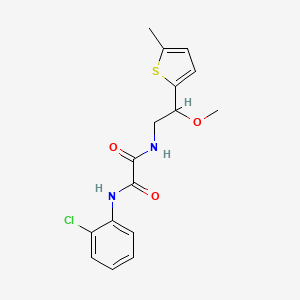
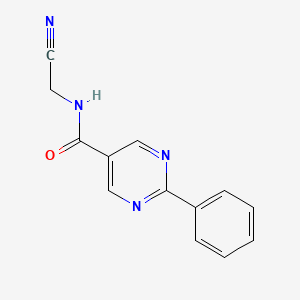
![methyl 3-(N-methyl-N-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2652385.png)
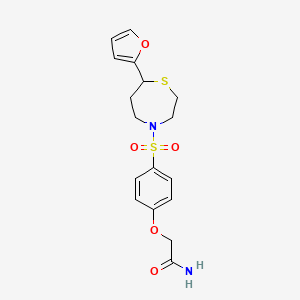
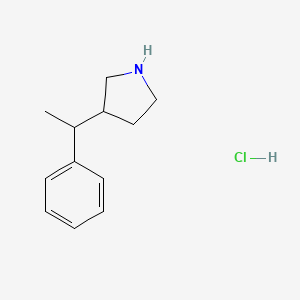
![Methyl 3-({[4-(2-furoyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2652389.png)
